molecular formula C13H12F4N6 B12225831 5-Fluoro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

5-Fluoro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12225831
M. Wt: 328.27 g/mol
InChI Key: BUTMMCIGLMRKOO-UHFFFAOYSA-N
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Description

5-Fluoro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a fluorinated pyrimidine core. This compound is of significant interest due to its unique chemical structure, which includes both fluorine and trifluoromethyl groups. These groups are known for their ability to enhance the biological activity and metabolic stability of organic molecules, making this compound a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-5-fluoropyrimidine with a piperazine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often employ continuous flow reactors to improve reaction efficiency and yield. The use of high-throughput screening and optimization techniques helps in identifying the best reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the pyrimidine ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in organic solvents such as DMF or acetonitrile under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

5-Fluoro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets in biological systems. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can inhibit key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.

    4-(Trifluoromethyl)pyridine: Another fluorinated compound with similar properties.

    5-Fluoro-2-aminopyrimidine: Shares the fluorinated pyrimidine core.

Uniqueness

What sets 5-Fluoro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine apart is its combination of fluorine and trifluoromethyl groups, which confer enhanced biological activity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H12F4N6

Molecular Weight

328.27 g/mol

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C13H12F4N6/c14-9-7-19-11(20-8-9)22-3-5-23(6-4-22)12-18-2-1-10(21-12)13(15,16)17/h1-2,7-8H,3-6H2

InChI Key

BUTMMCIGLMRKOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)C3=NC=C(C=N3)F

Origin of Product

United States

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